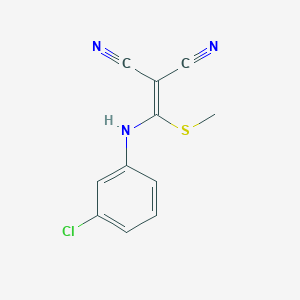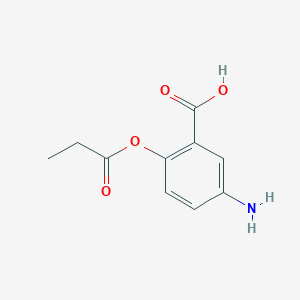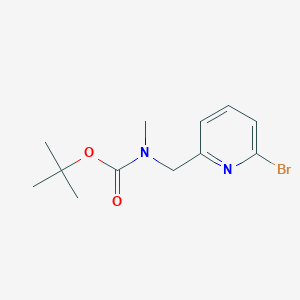
tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a methylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Conversion of 6-bromopyridine-2-carboxylic acid to its acid chloride using thionyl chloride.
Step 2: Reaction of the acid chloride with tert-butyl chloroformate to form the tert-butyl ester.
Step 3: Reaction of the tert-butyl ester with methylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolyzed products including amines and carboxylic acids.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive carbamates.
- Studied for its potential use in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new agricultural chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-chloropyridin-2-yl)methylcarbamate
Comparison:
Structural Differences: The presence of different substituents on the pyridine ring (e.g., chlorine, methoxy) distinguishes these compounds from tert-Butyl((6-bromopyridin-2-yl)methyl)(methyl)carbamate.
Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds, leading to variations in their chemical and biological properties.
Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific uses can vary based on their unique structural features and reactivity profiles.
Propriétés
Formule moléculaire |
C12H17BrN2O2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
tert-butyl N-[(6-bromopyridin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-9-6-5-7-10(13)14-9/h5-7H,8H2,1-4H3 |
Clé InChI |
GWBNPFRLWSAMRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=NC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


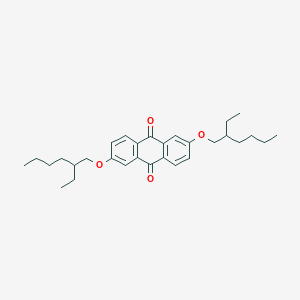
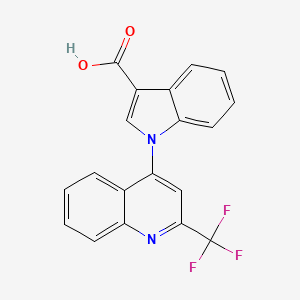
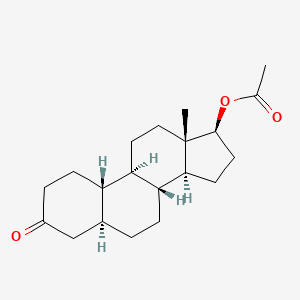
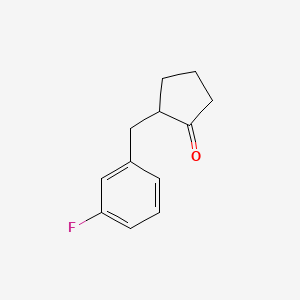
![1-Cyano-6,6-dimethyl-3-methanesulphonyl-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B8672643.png)
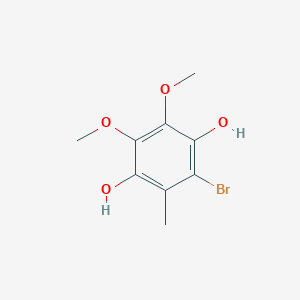
![3'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8672655.png)
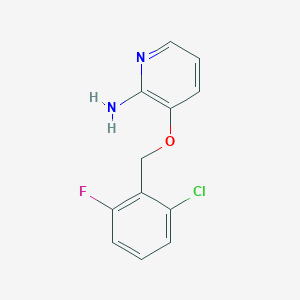
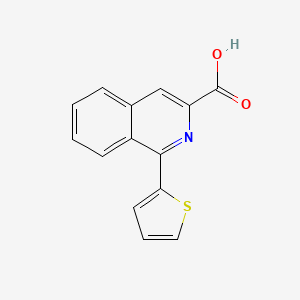
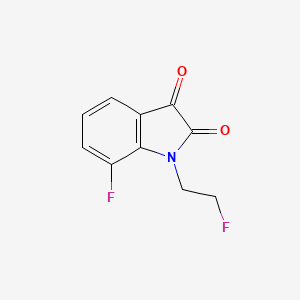
![5-[(Tert-butylamino)sulfonyl]-2-chloro-4-fluorobenzoic acid](/img/structure/B8672690.png)
